Aspartyl-alanyl-diketopiperazine
Description
Overview of Diketopiperazines (DKPs) in Biological Systems
Diketopiperazines (DKPs) represent the smallest class of cyclic peptides and are formed from the condensation of two α-amino acids. wikipedia.orgnih.gov These compounds are noted for their stable six-membered ring structure, which serves as an important pharmacophore. nih.gov
2,5-Diketopiperazines are cyclic dipeptides that feature a six-membered ring with two amide linkages at opposite positions. wikipedia.orgwikipedia.org This rigid heterocyclic structure provides high stability against proteolysis. researchgate.net While there are three possible regioisomers (2,3-, 2,5-, and 2,6-), the 2,5-derivatives have garnered the most scientific interest due to their prevalence in biologically active natural products. wikipedia.orgnih.gov Their conformationally rigid and chiral framework possesses multiple hydrogen bond acceptor and donor sites, allowing for high-affinity binding to a wide array of receptors. wikipedia.org
DKPs are abundant in nature, synthesized by a vast range of organisms including bacteria, fungi, marine microorganisms, and even mammals. wikipedia.orgnih.gov They are also found in various foods and beverages like beer, bread, cheese, and coffee, often forming during processing as degradation products of polypeptides. wikipedia.orgchapman.edu The biological activities of DKPs are extensive and varied, encompassing antimicrobial, antitumor, antiviral, and neuroprotective properties. wikipedia.orgnih.govnih.gov For example, the DKP glionitrin has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and several human cancer cell lines. wikipedia.org Another DKP, bicyclomycin, is utilized as an antibiotic. nih.gov
| Biological Activity | Examples of DKPs | Source Organism/Context |
|---|---|---|
| Antimicrobial | Glionitrin, Bicyclomycin | Fungi, Bacteria |
| Antitumor | Glionitrin, Plinabulin | Fungi, Marine-derived sources |
| Antiviral | Various DKPs | Marine organisms |
| Neuroprotective | Various DKPs | Natural and synthetic sources |
The study of diketopiperazines dates back to the early 20th century, with some of the earliest reports appearing around 1924. researchgate.net Initially, they were often considered mere artifacts or degradation products of proteins and were largely overlooked. nih.gov A significant milestone occurred in 1938 when 2,5-diketopiperazine became the first compound containing a peptide bond to be characterized by X-ray crystallography. wikipedia.org Over time, extensive research has revealed their crucial roles as metabolic intermediates and their vast therapeutic potential, shifting the scientific perspective to view them as an important class of bioactive molecules. nih.govresearchgate.net
Specific Focus on Aspartyl-alanyl-diketopiperazine (DA-DKP)
This compound, commonly referred to as DA-DKP or cyclo(Asp-Ala), is an endogenous metabolite. medchemexpress.com It is generated from the cleavage and subsequent cyclization of the N-terminus of human serum albumin. medchemexpress.combiocat.comtargetmol.com Its presence as a naturally occurring molecule within the human body underscores its potential physiological significance.
DA-DKP is primarily classified as an immunomodulatory molecule. medchemexpress.combiocat.comtargetmol.com It has been shown to modulate the inflammatory immune response. medchemexpress.comtargetmol.com Research indicates that DA-DKP can influence T-lymphocyte cytokine production, suggesting its involvement in regulating immune system activity. medchemexpress.comtargetmol.com This immunomodulatory function positions DA-DKP as a molecule of interest in the study of immune responses and related pathways. medchemexpress.comtargetmol.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLCUCVJZVRNDC-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110954-19-3 | |
| Record name | Aspartyl-alanyl-diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110954193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspartyl-alanyl-diketopiperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14940 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASPARTYL-ALANYL-DIKETOPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9CHM391D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Formation Mechanisms of Aspartyl Alanyl Diketopiperazine
Endogenous Formation from Human Serum Albumin (HSA)
Aspartyl-alanyl-diketopiperazine is endogenously generated from the N-terminus of Human Serum Albumin (HSA). medchemexpress.comnih.gov The native sequence at the N-terminus of HSA is Asp-Ala-His. The formation of the diketopiperazine involves the first two amino acids, aspartic acid and alanine (B10760859). This process is particularly noted to occur during the manufacturing and preparation of commercial human serum albumin products. nih.gov
Cleavage and Cyclization Processes from the N-terminus of HSA
The formation of this compound from HSA is a multi-step process involving both cleavage and intramolecular cyclization. The process begins with the cleavage of the dipeptide Aspartyl-alanine from the N-terminus of the albumin protein. Following this cleavage, or concurrently, the free amino group of the N-terminal aspartic acid residue performs a nucleophilic attack on the carbonyl carbon of the alanine residue. This attack forms a six-membered ring structure, the diketopiperazine, and results in the formal release of a water molecule.
This type of non-enzymatic, spontaneous cyclization is a known degradation pathway for peptides and proteins, particularly when proline or other specific amino acids are in the second position. nih.govacs.org The process effectively truncates the protein and releases the stable cyclic dipeptide.
Enzymatic Contributions to this compound Formation
The formation of this compound from HSA is not solely a spontaneous chemical event but is significantly influenced by enzymatic activity. Specific proteases can facilitate the initial cleavage of the N-terminal dipeptide, making it available for cyclization.
Role of Dipeptidyl Peptidase IV (DPP-IV) Activity
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in this process. DPP-IV specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. Research has identified DPP-IV activity in commercial solutions of human serum albumin, directly implicating it in the generation of this compound from the Asp-Ala N-terminus of HSA. medchemexpress.com
Influence of Other Proteolytic Enzymes
While DPP-IV is a key enzyme, other general proteolytic enzymes may also contribute to the initial degradation of HSA, potentially exposing the N-terminus or liberating larger fragments that are then acted upon by more specific peptidases. Proteases are catalysts that can, under specific conditions, even favor peptide bond formation over hydrolysis. mdpi.com Broad-spectrum proteases like Proteinase K are known for their ability to cleave peptide bonds at various sites to digest proteins. nih.gov It is plausible that various endogenous or contaminating proteases present during the processing of HSA could initiate the cleavage required for diketopiperazine formation. nih.gov
Physicochemical Factors Affecting Endogenous Production (e.g., thermal processing of HSA)
Physicochemical conditions, particularly temperature, play a significant role in the formation of this compound. The generation of this diketopiperazine is noted to occur during the preparation of commercial HSA, which often involves a heat pasteurization step for sterilization (e.g., heating at 60°C for 10-14 hours). nih.govnist.gov
Such thermal treatment induces structural changes and partial unfolding of the albumin protein. nih.govresearchgate.net The thermal denaturation of HSA typically occurs at temperatures above 60°C. nih.govmdpi.com This unfolding can make the N-terminus of the protein more accessible to enzymatic action or increase its chemical lability, thereby facilitating the cleavage and cyclization reactions. nih.govnih.gov Kinetic studies of diketopiperazine formation in model peptides confirm that the reaction rate is enhanced at elevated temperatures, supporting the hypothesis that thermal processing is a key factor in the formation of this compound from HSA. nih.gov
General Diketopiperazine Biosynthesis in Natural Systems
In nature, particularly in microorganisms like bacteria and fungi, 2,5-diketopiperazines (DKPs) are a large and structurally diverse class of bioactive natural products. rsc.orgfrontiersin.org Their biosynthesis is primarily accomplished through two major enzymatic pathways that are distinct from the degradative formation seen with HSA.
These core DKP scaffolds are often further modified by a suite of "tailoring enzymes," including oxidoreductases, cytochrome P450s, prenyltransferases, and methyltransferases. rsc.orgnih.govnih.gov These enzymes decorate the initial ring structure, leading to a vast array of complex molecules with diverse biological activities. rsc.orgrsc.org
The two primary pathways for assembling the DKP core are:
Nonribosomal Peptide Synthetases (NRPSs): NRPSs are large, multimodular enzyme complexes that function like an assembly line to synthesize peptides without the use of ribosomes. nih.govresearchgate.net DKP-forming NRPSs are typically composed of two modules, each responsible for recognizing, activating, and incorporating a specific amino acid. The synthesis concludes with a condensation and cyclization reaction, releasing the DKP product. nih.gov
Cyclodipeptide Synthases (CDPSs): More recently discovered, CDPSs are a family of smaller, simpler enzymes that synthesize DKPs using aminoacyl-tRNAs (aa-tRNAs) as substrates. researchgate.netnih.govrsc.org Instead of using free amino acids like NRPSs, CDPSs hijack these building blocks from the cell's primary metabolism (protein synthesis machinery) to construct the cyclodipeptide scaffold. nih.govresearchgate.net
| Enzyme / System | Substrate(s) | Organism(s) | Role in DKP Formation |
| Dipeptidyl Peptidase IV (DPP-IV) | N-terminal Asp-Ala of Human Serum Albumin | Human | Cleaves the N-terminal dipeptide, leading to subsequent cyclization. |
| Nonribosomal Peptide Synthetases (NRPSs) | Free Amino Acids, ATP | Bacteria, Fungi | Multi-enzyme complex that synthesizes the DKP scaffold directly. nih.gov |
| Cyclodipeptide Synthases (CDPSs) | Aminoacyl-tRNAs (aa-tRNAs) | Bacteria, Fungi | Catalyzes DKP formation by using activated amino acids from the tRNA pool. rsc.orgrsc.org |
| Feature | Nonribosomal Peptide Synthetases (NRPSs) | Cyclodipeptide Synthases (CDPSs) |
| Enzyme Structure | Large, multi-modular protein complexes | Smaller, single- or di-domain proteins |
| Substrate | Free amino acids and ATP | Aminoacyl-tRNAs (aa-tRNAs) |
| Mechanism | Assembly-line logic with distinct domains for activation, thiolation, and condensation | Utilizes a ping-pong mechanism to transfer two aminoacyl moieties from tRNAs and catalyze cyclization |
| Metabolic Link | Independent secondary metabolism pathway | Directly links primary (protein synthesis) and secondary metabolism |
Non-Ribosomal Peptide Synthetase (NRPS) Pathways for DKP Scaffold Assembly
Non-Ribosomal Peptide Synthetases are large, modular enzymes that act as assembly lines for the synthesis of a vast array of peptide-based natural products, including many diketopiperazines. rsc.orgnih.gov These pathways are independent of the ribosome and utilize a series of catalytic domains to select, activate, and link amino acid substrates. nih.gov The core domains of a minimal NRPS module include the adenylation (A) domain, which recognizes and activates a specific amino acid as an aminoacyl-adenylate; the thiolation (T) domain (also known as a peptidyl carrier protein or PCP), which covalently tethers the activated amino acid as a thioester; and the condensation (C) domain, which catalyzes peptide bond formation. nih.gov The sequence of modules within an NRPS protein typically dictates the final peptide sequence. nih.gov The formation of the DKP ring can occur through the premature release of a dipeptidyl intermediate from the NRPS assembly line or via dedicated biosynthetic pathways. mdpi.comfrontiersin.org
Characterization of Specific NRPS-Mediated DKP Biosynthesis (e.g., Aspkyncin)
The biosynthesis of aspkyncin, a novel diketopiperazine from Aspergillus aculeatus, provides a clear example of NRPS-mediated DKP formation. mdpi.com This pathway involves a minimal bimodular NRPS, AacA, which catalyzes the synthesis of aspkyncin from L-kynurenine and N-methyl-L-alanine. mdpi.com The AacA enzyme possesses a domain organization of A-T-C-A-T and is capable of both condensing the two amino acid substrates and facilitating the cyclization to form the DKP ring without the need for a separate release domain. mdpi.com The cyclization is proposed to occur through a spontaneous nucleophilic attack of the secondary amine of N-methyl-L-alanine on the thioester-linked dipeptide, leading to the formation of aspkyncin. mdpi.com This highlights the efficiency of NRPSs in constructing complex cyclic structures.
Role of Tailoring Enzymes in NRPS Pathways (e.g., N-methyltransferases)
The structural diversity of DKPs produced by NRPS pathways is significantly expanded by the action of tailoring enzymes. These enzymes modify the DKP scaffold after its initial assembly, introducing a wide range of chemical functionalities. frontiersin.orgresearchgate.net A key example is the role of N-methyltransferases. In the biosynthesis of aspkyncin, the methyltransferase AacB is responsible for the N-methylation of L-alanine to produce N-methyl-L-alanine before its incorporation into the DKP by the NRPS AacA. mdpi.com This pre-modification step is crucial, as the NRPS AacA cannot utilize L-alanine directly. mdpi.com Other tailoring enzymes commonly found in NRPS gene clusters include oxidoreductases, hydrolases, prenyltransferases, and ligases, which collectively contribute to the vast chemical space of DKP natural products. researchgate.net
Cyclodipeptide Synthase (CDPS) Pathways
An alternative and distinct mechanism for DKP biosynthesis involves Cyclodipeptide Synthases (CDPSs). rsc.orgnih.gov These enzymes represent a more recently discovered family of catalysts that bridge primary and secondary metabolism by utilizing aminoacyl-tRNAs (aa-tRNAs) as substrates. nih.govnih.gov Unlike the large, multi-modular NRPSs, CDPSs are smaller enzymes, typically consisting of 200-300 amino acids. nih.gov They effectively "hijack" aa-tRNAs from the ribosomal protein synthesis machinery to produce the cyclodipeptide core. mdpi.comnih.gov
Utilization of Aminoacyl-tRNAs as Substrates by CDPSs
CDPSs catalyze the formation of the two peptide bonds required for the DKP scaffold by using two aa-tRNA molecules as substrates. mdpi.comnih.gov The synthesis process begins with the binding of the first aa-tRNA, likely facilitated by ionic interactions between the tRNA's phosphate (B84403) backbone and positively charged residues on the CDPS enzyme. mdpi.com The aminoacyl moiety is then transferred to a conserved serine residue on the enzyme, forming an aminoacyl-enzyme intermediate. frontiersin.orgwikipedia.org Subsequently, the second aa-tRNA binds, and its aminoacyl group reacts with the enzyme-bound intermediate to form a dipeptidyl-enzyme intermediate. mdpi.comfrontiersin.org This intermediate then undergoes intramolecular cyclization to release the final DKP product. mdpi.comwikipedia.org
Mechanistic Classification of CDPS Subfamilies (e.g., NYH, XYP)
CDPSs can be divided into two main subfamilies, NYH and XYP, based on a conserved trio of catalytically important residues. frontiersin.org This classification aids in predicting the function and specificity of newly discovered CDPS enzymes. Structurally, CDPSs exhibit a Rossmann-fold domain and share a striking similarity with the catalytic domain of class-I aminoacyl-tRNA synthetases (aaRSs), particularly class-Ic enzymes like TyrRS and TrpRS. nih.govwikipedia.org This structural homology suggests an evolutionary relationship, where CDPSs likely evolved from aaRSs. wikipedia.org Despite the structural similarities, key differences in their active sites allow CDPSs to catalyze the formation of cyclic dipeptides rather than simply aminoacylating tRNA. mdpi.com
Diversification of Diketopiperazine Structures via CDPS-Associated Tailoring Enzymes
Similar to NRPS pathways, the DKP scaffolds produced by CDPSs are often further modified by a suite of tailoring enzymes, which are typically encoded in the same gene cluster. rsc.orgnih.gov These enzymes are responsible for the vast structural diversification and confer biological activity to the final DKP products. rsc.org The repertoire of tailoring enzymes associated with CDPS pathways includes oxidoreductases, cytochrome P450s, prenyltransferases, methyltransferases, and cyclases. rsc.org These enzymes perform a wide range of chemical transformations, such as hydroxylation, aromatization, C-C and C-N bond formation, and even the attachment of nucleobases to the DKP core. nih.gov The interplay between the CDPS-catalyzed scaffold formation and the subsequent modifications by tailoring enzymes results in a remarkable array of structurally complex and biologically active diketopiperazines. rsc.orgnih.gov
Chemical and Degradative Pathways for Diketopiperazine Formation
The formation of diketopiperazines (DKPs), including this compound, is a significant consideration in peptide and protein stability, as well as in the context of food and beverage chemistry. These cyclic dipeptides can arise through various chemical and degradative pathways, primarily involving intramolecular reactions of peptides and their derivatives.
Intramolecular Cyclization as a Peptide Degradation Pathway
A primary mechanism for the formation of this compound is through the intramolecular cyclization of a dipeptide or the N-terminal end of a larger peptide chain. This process is a common peptide degradation pathway that can occur during synthesis, storage, and in biological systems. nih.govacs.orgnih.gov The reaction involves a nucleophilic attack by the N-terminal amino group on the amide carbonyl carbon of the second amino acid, leading to the formation of a stable six-membered ring and cleavage from the peptide chain if applicable. nih.gov
This compound, specifically, has been identified as an immunomodulatory molecule that can be generated through the cleavage and subsequent cyclization of the N-terminal aspartyl-alanine sequence of human serum albumin. medchemexpress.com This highlights a biologically relevant context for its formation via intramolecular cyclization.
Furthermore, the artificial sweetener aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester) is a well-documented precursor to a related diketopiperazine. rhhz.netnih.govnih.gov While not identical to this compound, the degradation of aspartame via intramolecular cyclization to form 5-benzyl-3,6-dioxo-2-piperazineacetic acid serves as a key example of this pathway's relevance in food chemistry. rhhz.netresearchgate.netwaters.comresearchgate.net This process involves the cyclization of the aspartyl-phenylalanine dipeptide structure.
Studies on the thermal treatment of dipeptides, such as L-phenylalanyl-L-alanine, have provided evidence for an irreversible, water-catalyzed cyclization mechanism that occurs in the condensed phase, transforming the linear dipeptide into a more stable cyclic structure. acs.orgnih.govresearchgate.netdocumentsdelivered.com This thermally induced cyclization is a fundamental process that can lead to the formation of various DKPs. bac-lac.gc.ca
Structural Determinants Influencing DKP Formation from Peptides (e.g., N-terminal amino acid, penultimate proline)
The rate of diketopiperazine formation is significantly influenced by the structural characteristics of the precursor peptide, particularly the nature of the N-terminal amino acid and the identity of the second amino acid in the sequence.
N-terminal Amino Acid: The side chain of the N-terminal amino acid plays a crucial role in the kinetics of DKP formation. Peptides with an N-terminal amino acid bearing a charged or polar side chain, such as aspartic acid, generally exhibit faster degradation rates to form DKPs. nih.govacs.orgnih.govacs.org The polar nature of the aspartic acid side chain can lower the activation energy for the nucleophilic attack required for cyclization. nih.govacs.org In contrast, peptides with nonpolar N-terminal residues tend to form DKPs more slowly. nih.govacs.org
Table 1: Influence of N-terminal Amino Acid on Peptide Dissociation Rate via DKP Formation
| N-terminal Amino Acid Type | Relative Dissociation Rate | Example Amino Acids |
|---|---|---|
| Charged/Polar | Fast | Gln, Glu, Ser, Lys, Asp |
| Aromatic | Moderate | Phe, Tyr |
| Nonpolar | Slow | Gly, Val |
This table is a generalized representation based on findings from studies on various peptides. The rate for this compound formation would be expected to be relatively fast due to the N-terminal aspartic acid. nih.govacs.org
Penultimate Proline: The presence of a proline residue at the second position (penultimate) of a peptide sequence is a well-established accelerator of DKP formation. nih.govacs.orgnih.govdigitellinc.com Proline's unique cyclic structure restricts the conformation of the peptide backbone, predisposing it to the cis conformation of the peptide bond between the first and second amino acid. This cis isomer is sterically favored for the intramolecular cyclization reaction. While not directly involving this compound, studies on peptides with a penultimate proline show that this structural feature significantly enhances the rate of DKP formation. nih.gov
Impact of pH and Temperature on Diketopiperazine Formation Kinetics
The formation of diketopiperazines is highly sensitive to environmental conditions, with pH and temperature being critical factors that govern the reaction kinetics.
Impact of pH: The rate of DKP formation is significantly dependent on the pH of the solution. The reaction generally follows pseudo-first-order kinetics, and the pH-rate profile indicates that the unprotonated form of the N-terminal amino group is more reactive in the intramolecular aminolysis. nih.gov Studies on the degradation of aspartame have shown that it is most stable at a pH of around 4.3. researchgate.net Under more acidic or alkaline conditions, the degradation to its corresponding diketopiperazine and other products is accelerated. rhhz.netresearchgate.net For instance, in a strongly basic environment, the formation of the diketopiperazine from aspartame is a major degradation pathway. rhhz.net The stability of the formed DKP also varies with pH; for example, Phe-Pro-DKP is stable in the pH range of 3-8 but undergoes hydrolysis at more extreme pH values. nih.gov In the context of aspartyl-tripeptide-derived DKPs, a cyclic succinimide (B58015) intermediate is often implicated in the formation process, especially under alkaline conditions. nih.govresearchgate.net
Impact of Temperature: Temperature has a profound effect on the rate of diketopiperazine formation. Increased temperatures generally accelerate the degradation of peptides and artificial sweeteners into their cyclic dipeptide forms. nih.govbac-lac.gc.ca For example, the degradation of aspartame into its diketopiperazine derivative increases significantly when heated. nih.gov A study on various soft drinks showed a considerable decrease in aspartame concentration and a corresponding increase in its DKP degradation product when samples were heated to approximately 37°C. nih.gov Similarly, studies on solid-state dipeptides have demonstrated that heating induces chemical decomposition to yield the corresponding cyclodipeptides. bac-lac.gc.ca The thermal cyclization of dipeptides can be an efficient, solvent-free method for DKP synthesis. bac-lac.gc.ca
Table 2: General Effect of pH and Temperature on Diketopiperazine (DKP) Formation
| Parameter | Condition | Effect on DKP Formation Rate |
|---|---|---|
| pH | Deviation from optimal stability pH (e.g., ~4.3 for aspartame) | Increase |
| Strongly acidic or basic conditions | Significant Increase | |
| Temperature | Increase | Increase |
This table summarizes general trends observed in studies of DKP formation from various precursors, including aspartame. rhhz.netnih.govresearchgate.netnih.gov
Formation of Diketopiperazines as Degradation Products in Food and Beverage Matrices
Diketopiperazines are commonly found in a variety of food and beverage products, often as a result of thermal processing, fermentation, or the degradation of ingredients over time. researchgate.net They can contribute to the flavor profiles of these products, sometimes imparting bitter or other complex tastes. researchgate.net
A prominent example of DKP formation in beverages is the degradation of the artificial sweetener aspartame. Numerous studies have detected the diketopiperazine derivative of aspartame in commercial soft drinks. rhhz.netnih.govnih.gov The concentration of this degradation product can vary depending on the storage conditions (temperature and time) and the pH of the beverage. rhhz.netnih.gov One analysis of 111 soft drinks from across Europe found that aspartame and its degradation products, including the diketopiperazine, were present in varying concentrations. nih.govnih.gov This underscores the relevance of DKP formation as a quality control parameter in the food and beverage industry. The degradation of aspartame in this context leads to the formation of 5-benzyl-3,6-dioxo-2-piperazineacetic acid. rhhz.netwaters.com
While direct studies on the prevalence of this compound in a wide range of foods are less common, the general principles of peptide degradation suggest its potential formation in protein-rich foods that undergo heating or fermentation, particularly those containing proteins with N-terminal aspartyl-alanine sequences.
Biochemical Pathways and Molecular Mechanisms of Aspartyl Alanyl Diketopiperazine Activity
Immunomodulatory Mechanisms
DA-DKP exerts its immunomodulatory effects through a series of interconnected mechanisms that ultimately influence T-lymphocyte activity and the production of inflammatory mediators.
DA-DKP is implicated in the modulation of T-lymphocyte anergy, a state of immune hyporesponsiveness. medchemexpress.comtargetmol.com T-cell anergy is a critical tolerance mechanism where lymphocytes become functionally inactivated after encountering an antigen, preventing excessive immune reactions. nih.govnih.gov This process can be induced when the T-cell receptor is stimulated in the absence of necessary co-stimulatory signals. nih.govgoogle.com DA-DKP's involvement in this pathway suggests it plays a role in maintaining immune homeostasis and preventing autoimmune responses by contributing to a state of T-cell hyporesponsiveness. medchemexpress.comtargetmol.comnih.gov The induction of anergy can be a gradual process within an individual T-cell, dependent on the intensity and duration of the stimulation. nih.gov
A key aspect of DA-DKP's immunomodulatory function is its ability to suppress the production of pro-inflammatory cytokines. Research has demonstrated that DA-DKP significantly reduces the in vitro production of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) by antigen-stimulated human T-lymphocytes. researchgate.netcaymanchem.com This inhibitory effect on cytokine synthesis is a crucial mechanism by which DA-DKP mitigates inflammatory responses. nih.govnih.gov The suppression of TNF-α and IFN-γ, major mediators of inflammation, underscores the anti-inflammatory potential of this diketopiperazine. nih.govnih.govnih.govnih.gov
| Cytokine | Effect of DA-DKP | Cell Type | Key Findings |
|---|---|---|---|
| TNF-α | Suppression | Human T-lymphocytes | Significantly lower quantities produced after in vitro stimulation in the presence of DA-DKP. researchgate.netcaymanchem.com |
| IFN-γ | Suppression | Human T-lymphocytes | Significantly lower quantities produced after in vitro stimulation in the presence of DA-DKP. researchgate.net |
The immunomodulatory actions of DA-DKP are mediated through its influence on specific intracellular signaling pathways that are central to T-cell activation and function.
DA-DKP has been shown to activate the Rap1 signaling pathway in human T-lymphocytes. researchgate.net Rap1, a small GTPase, is involved in various cellular processes, including the regulation of cell adhesion and junctional complexes. nih.gov In the context of the immune system, Rap1 activation is a key event in the signaling cascade that leads to T-cell anergy. researchgate.net By increasing the levels of active Rap1, DA-DKP initiates a molecular cascade that ultimately dampens the inflammatory response of T-cells. researchgate.netnih.gov
Following the activation of Rap1, DA-DKP influences the activity of downstream transcription factors that are critical for the expression of pro-inflammatory genes. Specifically, exposure of human T-lymphocytes to DA-DKP leads to decreased phosphorylation of Activating Transcription Factor-2 (ATF-2) and c-jun. researchgate.net These transcription factors are known to regulate the production of TNF-α and IFN-γ. researchgate.netnih.govnih.gov The reduced activation of ATF-2 and c-jun is a direct consequence of the DA-DKP-induced Rap1 activation, linking the initial signaling event to the observed decrease in cytokine production. researchgate.netnih.govnih.gov
| Transcription Factor | Effect of DA-DKP | Upstream Regulator | Downstream Effect |
|---|---|---|---|
| ATF-2 | Decreased phosphorylation (activation) | Rap1 signaling pathway | Decreased production of pro-inflammatory cytokines. researchgate.net |
| c-jun | Decreased phosphorylation (activation) | Rap1 signaling pathway | Decreased production of pro-inflammatory cytokines. researchgate.net |
Involvement in Intracellular Signaling Cascades
Broader Biological Interactions and Regulatory Roles
The biological effects of Aspartyl-alanyl-diketopiperazine extend to several systems involved in inflammation and immunity. Its activity is characterized by the modulation of key signaling molecules and cellular functions that govern the inflammatory process.
Interaction with the Platelet Activating Factor (PAF) System
Currently, publicly available scientific literature does not provide specific details on the direct interaction between this compound and the Platelet-Activating Factor (PAF) system. The PAF system is a potent mediator of inflammation, platelet aggregation, and anaphylaxis. nih.govwikipedia.org While diketopiperazines as a class have been investigated for a wide range of biological activities, the specific link to PAF antagonism or modulation by this compound has not been detailed in accessible research.
Inhibition of Interleukin 8 (IL-8) Production
Proposed Mechanisms for Resolving Inflammation at a Molecular Level
This compound contributes to the resolution of inflammation through several proposed molecular mechanisms, primarily centered on the regulation of immune cell activity. A key mechanism is its ability to modulate the immune response through a pathway associated with T-lymphocyte anergy. Current time information in Boston, MA, US.medchemexpress.com T-cell anergy is a tolerance mechanism that functionally inactivates T-lymphocytes, preventing an excessive immune response. nih.gov
Research on Ampion™ reveals that its anti-inflammatory effects are mediated by influencing macrophage polarization. Specifically, it promotes the activation of anti-inflammatory (M2) macrophages while diminishing the activation of pro-inflammatory (M1) macrophages. prnewswire.com This shift in macrophage phenotype is crucial for dampening inflammation and promoting tissue repair. This immunomodulatory effect is proposed to be at least partially mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses. prnewswire.com
Furthermore, in studies involving chondrocytes (cartilage cells), Ampion™ has been shown to suppress the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) and induce the expression of critical cartilage proteins like SOX9 and Type II collagen (COL2), suggesting a role in not only resolving inflammation but also potentially supporting tissue regeneration in conditions like osteoarthritis. prnewswire.com
Comparative Analysis with Mechanisms of Other Bioactive Diketopiperazines
The bioactivity of this compound can be understood within the broader context of diketopiperazines (DKPs), a large class of cyclic dipeptides with diverse and significant biological functions. nih.govresearchgate.net
Role of DKPs in Interspecies Bacterial Quorum Sensing
Diketopiperazines are recognized as important signaling molecules in bacterial quorum sensing (QS). researchgate.netnih.gov Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic production. researchgate.net
DKPs can act as cross-species signaling molecules, enabling communication between different types of bacteria. researchgate.net For example, some DKPs can modulate gene expression in bacteria that use acyl-homoserine lactones (AHLs) as their primary QS signals. This interference with QS pathways is a significant area of research, as it presents a potential strategy to control bacterial virulence and combat infections without the selective pressure that leads to antibiotic resistance. researchgate.net While DKPs as a class are established QS modulators, the specific role of this compound in this process has not been detailed.
Principles of Receptor Binding and Signaling for DKP Scaffolds
The diketopiperazine structure is considered a "privileged scaffold" in medicinal chemistry. wustl.edu This is due to its rigid, six-membered ring structure, which provides a conformationally constrained backbone. This rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and specificity. mdpi.com
Key Principles of DKP Receptor Binding:
Structural Rigidity: The nearly planar and rigid DKP core presents its side chains in well-defined spatial orientations, facilitating specific interactions with receptor binding sites. mdpi.com
Hydrogen Bonding: The DKP scaffold contains both hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygens), allowing for multiple points of interaction with biological targets.
Stereochemical Diversity: The two amino acid precursors can have different stereochemistries (L or D configurations), and the side chains can be extensively modified, creating a vast chemical space for developing specific receptor ligands. researchgate.net
Enzymatic Stability: The cyclic nature of DKPs provides significant resistance to degradation by proteases compared to linear peptides, enhancing their bioavailability and duration of action. mdpi.com
These characteristics enable various DKP molecules to bind with high affinity to a wide array of receptors, including G-protein coupled receptors and ion channels, and to inhibit enzymes, leading to their diverse pharmacological activities, which range from anticancer and antimicrobial to neuroprotective effects. nih.govresearchgate.net
Mechanistic Basis of Antimicrobial and Antiviral Activities of Select DKPs
Diketopiperazines (DKPs), a large and diverse class of cyclic dipeptides, have demonstrated a broad spectrum of antimicrobial and antiviral activities. While the precise mechanisms for every DKP are not fully elucidated, research on select members of this family has revealed several key pathways through which they exert their effects.
A significant aspect of the antimicrobial action of certain DKPs is their bactericidal nature. Studies on synthetic Nα-alkylated amphiphilic 2,5-diketopiperazines have shown them to be potent against a range of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov The minimum bactericidal concentration (MBC) for these compounds was often found to be equivalent or very close to their minimum inhibitory concentration (MIC), indicating a direct killing effect on the bacteria. nih.gov The antimicrobial efficacy of these DKPs is influenced by their stereochemistry and the nature of their substitutions, which affect their three-dimensional structure and interaction with bacterial membranes. nih.gov
Beyond direct bactericidal action, some DKPs interfere with bacterial communication systems, a mechanism with significant implications for combating biofilm-associated infections. Biofilms, structured communities of bacteria, are notoriously resistant to conventional antibiotics. Certain DKPs have been found to modulate LuxR-mediated quorum-sensing systems, which are crucial for biofilm formation and virulence in many pathogenic bacteria. nih.gov By disrupting these signaling pathways, DKPs can inhibit biofilm development and potentially render bacteria more susceptible to other antimicrobial agents. nih.gov
In the realm of antiviral activity, research has pointed towards the potential of DKP derivatives as anti-influenza agents. researchgate.net Studies on N-substituted 2,5-diketopiperazine derivatives have demonstrated their ability to inhibit the propagation of the influenza virus. researchgate.net The proposed mechanisms often involve the inhibition of viral replication. For instance, certain fungal-derived DKPs like Rubrumlines D and Neoechinulin B have shown inhibitory activity against the influenza A/WSN/33 virus. researchgate.net The structural features of these DKPs, such as the presence of specific side chains and double bonds, are critical for their antiviral potency. researchgate.net
| Select Diketopiperazines | Antimicrobial/Antiviral Activity | Reported Mechanism of Action | Reference |
| Nα-alkylated amphiphilic 2,5-diketopiperazines | Antibacterial (including MRSA, VRE) | Bactericidal; membrane interaction | nih.gov |
| General Diketopiperazines | Anti-biofilm | Modulation of LuxR-mediated quorum-sensing | nih.gov |
| N-substituted 2,5-Diketopiperazine derivatives | Antiviral (Influenza) | Inhibition of viral propagation | researchgate.net |
| Rubrumlines D, Neoechinulin B | Antiviral (Influenza A/WSN/33) | Inhibition of viral replication | researchgate.net |
Neuroprotective Mechanisms Associated with Diketopiperazines
The neuroprotective properties of diketopiperazines represent a promising area of therapeutic research, with several molecular mechanisms being identified for select members of this class, particularly for cyclo(His-Pro). A key feature contributing to their neuroprotective potential is their ability to cross the blood-brain barrier (BBB), a significant hurdle for many potential neurotherapeutics. nih.gov The inherent stability of the diketopiperazine ring structure also contributes to their favorable pharmacokinetic profile for acting within the central nervous system. nih.gov
One of the primary neuroprotective pathways associated with DKPs involves the modulation of inflammatory and oxidative stress responses. Cyclo(His-Pro), for example, has been shown to interact with the Nrf2-NF-κB signaling axis. nih.govnih.gov It can activate the Nrf2-ARE (antioxidant response element) pathway, which upregulates the expression of antioxidant genes, thereby reducing the production of reactive oxygen species (ROS) and preventing the depletion of endogenous antioxidants like glutathione (B108866). nih.gov Concurrently, it can inhibit the nuclear translocation of NF-κB, a key transcription factor that drives inflammatory responses. medchemexpress.com This dual action helps to mitigate neuroinflammation and oxidative damage, which are common underlying factors in many neurodegenerative diseases.
Furthermore, cyclo(His-Pro) has demonstrated the ability to reduce microgliosis, the activation of microglia which is a hallmark of neuroinflammation. nih.gov In experimental models, pretreatment with cyclo(His-Pro) was able to decrease the production of nitric oxide (NO) and ROS in activated microglial cells, while preserving their resting morphology and enhancing cell viability. nih.gov
Research into novel synthetic diketopiperazines has also revealed other neuroprotective mechanisms. For instance, certain DKP derivatives have been shown to prevent neuronal death in in vitro models of traumatic brain injury. nih.gov These compounds were also effective in preventing cell death induced by direct free radical exposure and by calcium mobilization, a process that can lead to rapid necrotic cell death. nih.gov The ability of these DKPs to act at very low concentrations suggests a high potency and specific molecular targets.
The neuroprotective profile of these compounds suggests their potential utility in therapies for neuronal degeneration, acting through multiple, and at times overlapping, mechanisms to protect neurons from various insults. nih.govnih.gov
| Diketopiperazine Example | Proposed Neuroprotective Mechanism | Key Molecular Pathways/Effects | Reference |
| Cyclo(His-Pro) | Anti-inflammatory and Antioxidant | Modulation of Nrf2-NF-κB signaling axis; Activation of Nrf2-ARE pathway; Inhibition of NF-κB nuclear translocation | nih.govnih.govmedchemexpress.com |
| Cyclo(His-Pro) | Reduction of Neuroinflammation | Decreased microgliosis; Reduced nitric oxide and ROS production in microglia | nih.gov |
| Synthetic DKP derivatives | Protection against neuronal death | Prevention of cell death in traumatic injury models; Protection against free radical-induced death and calcium mobilization | nih.gov |
Research Methodologies and Analytical Approaches for Aspartyl Alanyl Diketopiperazine Studies
Advanced Detection and Quantification Strategies
Accurately detecting and measuring the concentration of specific diketopiperazines in various samples, from microbial cultures to processed foods, is a significant analytical challenge. Researchers employ a combination of powerful separation and detection technologies to achieve the necessary sensitivity and specificity.
Chromatographic techniques are the cornerstone of separating diketopiperazines from other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for this purpose.
Reversed-phase HPLC, for instance, has been successfully used to isolate DKP metabolites from the sclerotia of Aspergillus ochraceus prior to their structural identification. nih.gov Similarly, preparative HPLC is a crucial step in the purification of novel DKPs from microbial culture broths, such as those from Microbispora aerata, allowing for the isolation of the pure compound for further analysis. mdpi.com These techniques separate compounds based on their physicochemical properties, such as polarity, allowing for the effective isolation of target DKPs from intricate biological extracts. The high resolution and efficiency of UPLC, a higher-pressure evolution of HPLC, further enhance the ability to separate complex mixtures, which is often a necessary prelude to mass spectrometry.
Mass spectrometry (MS) is an indispensable tool for the analysis of diketopiperazines, providing sensitive detection and robust identification. It is frequently coupled with chromatographic systems to analyze complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) has been applied to identify various DKPs in diverse samples. For example, GC-MS analysis revealed the presence of several DKPs, including cyclo(Pro-Phe) and cyclo(Pro-Tyr), in the culture supernatants of the bacterium Burkholderia cepacia. nih.gov This technique has also been used to identify DKPs like cyclo(Leu-Pro) and cyclo(Phe-Pro) in different types of wine after a liquid-liquid extraction process. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for quantifying DKPs in food matrices. One study utilized LC-MS to measure the levels of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) in wheat sourdough and bread, finding that the baking process dramatically increased their concentrations. nih.govmdpi.com LC-MS is also central to monitoring chemical reactions, such as in studies of DKP formation during the solid-phase synthesis of peptides. wikipedia.org A two-step method involving mass precursor ion scanning followed by tandem mass spectrometry (MS/MS) analysis has been used to tentatively identify around 20 different DKPs in chicken essence. wikipedia.org The fragmentation patterns of protonated cyclic dipeptides, as studied by electrospray ionization multistage mass spectrometry (ESI-MSn), show that compounds with similar side chains often follow the same fragmentation pathways, which aids in their identification. nih.gov
Tandem Mass Spectrometry (MS/MS) provides an even higher level of structural confirmation. By selecting a specific DKP ion and fragmenting it, researchers can analyze the resulting fragmentation pattern. This pattern serves as a structural fingerprint, helping to confirm the identity of the amino acid residues that constitute the DKP. wikipedia.org Studies have shown that a common fragmentation process for many DKPs is the loss of a carbon monoxide (CO) molecule directly from the protonated parent molecule. This detailed fragmentation data is critical for distinguishing between different DKPs in a complex sample.
| Analytical Technique | Application | Sample Matrix | Key Findings |
| HPLC/UPLC | Isolation and purification of DKPs from complex mixtures. nih.govmdpi.com | Fungal cultures, microbial broths. | Enables the separation of individual DKP compounds for subsequent structural analysis. |
| GC-MS | Identification of volatile or derivatized DKPs. nih.govnih.gov | Bacterial cultures, wine. | Confirmed the presence of multiple DKPs, such as cyclo(Pro-Phe) and cyclo(Leu-Pro). |
| LC-MS | Quantification and identification of DKPs. nih.govmdpi.comwikipedia.org | Bread, sourdough, peptide synthesis reactions. | Quantified the significant increase of specific DKPs during baking; monitors impurity formation. |
| MS/MS | Structural confirmation through fragmentation analysis. wikipedia.org | Chicken essence, purified DKPs. | Provides diagnostic fragment ions that are characteristic of the amino acid residues. |
The use of quantitative immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), for the direct detection of diketopiperazines like Aspartyl-alanyl-diketopiperazine is not widely documented in current research literature. These methods rely on the generation of highly specific antibodies that can recognize and bind to the target molecule. While antibodies have been developed to specifically recognize peptides containing D-β-aspartyl residues, their application has been focused on identifying these residues within larger protein sequences rather than on small, cyclic molecules like DKPs. The development of a specific immunoassay for a small molecule like a DKP would require creating an antibody that can precisely recognize its unique cyclic structure, a challenging but potentially valuable endeavor for high-throughput screening.
Structural Elucidation and Characterization Methodologies
Determining the exact chemical structure and three-dimensional shape of this compound is crucial for understanding its function. Spectroscopic and crystallographic methods are the primary tools used for this purpose.
Spectroscopic techniques probe how molecules interact with electromagnetic radiation, providing a wealth of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for determining the solution-state structure of organic molecules, including DKPs. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the chemical environment of each hydrogen and carbon atom in the molecule. mdpi.com For more complex structures, two-dimensional (2D) NMR experiments are employed to establish connectivity between atoms, ultimately allowing for the complete assembly of the molecular structure. nih.govmdpi.com NMR has been used to determine the absolute configurations of α-substituted serines by analyzing the spectra of the diketopiperazines they form with other amino acids. Furthermore, NMR studies can reveal the conformation of the DKP ring in solution, indicating whether it is planar or adopts a folded (boat) conformation.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the context of DKPs, IR spectroscopy is particularly useful for confirming the presence of the characteristic amide C=O and N-H bonds that define the diketopiperazine ring.
Historically, X-ray crystallography was used in 1938 to solve the structure of the parent 2,5-diketopiperazine compound, confirming its planar ring structure in the solid state. More recent studies have used this method to determine the crystal structures of novel DKP derivatives, revealing how substituents on the ring affect its conformation and how the molecules pack together in a crystal lattice through intermolecular forces like hydrogen bonds. This detailed structural information is invaluable for understanding how the shape of a DKP might relate to its biological activity.
| Methodology | Type of Information Provided | Key Applications for DKPs |
| NMR Spectroscopy | Detailed atom connectivity, solution-state conformation, stereochemistry. mdpi.com | Elucidating the full chemical structure of newly isolated DKPs; determining ring conformation. |
| IR Spectroscopy | Identification of key functional groups (e.g., C=O, N-H). | Confirming the presence of the amide bonds that form the core DKP ring. |
| X-ray Crystallography | Precise 3D structure in the solid state, bond lengths, bond angles, intermolecular interactions. | Unambiguously determining molecular conformation (e.g., planar vs. boat) and hydrogen bonding networks. |
In Vitro and Ex Vivo Research Models for Mechanistic Investigations
In vitro and ex vivo research models are indispensable for dissecting the molecular mechanisms underlying the biological activities of this compound. These controlled experimental environments allow for detailed investigations into cellular and molecular pathways without the complexities of a whole organism.
Cell Culture Systems for Studying Immune Cell Responses (e.g., isolated human T-cells)
Cell culture systems are fundamental in studying the immunomodulatory effects of this compound (DA-DKP). These systems utilize isolated immune cells, such as human T-lymphocytes, to observe the direct impact of the compound on cellular behavior and signaling pathways.
DA-DKP has been identified as an immunomodulatory molecule that is generated from the N-terminus of human albumin through cleavage and cyclization. researchgate.netmedchemexpress.com Research using antigen-stimulated human T-lymphocytes has demonstrated that in the presence of DA-DKP, these cells produce significantly lower amounts of the pro-inflammatory cytokines interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). researchgate.net This suggests that DA-DKP can modulate the inflammatory immune response.
Further investigations into the molecular mechanism have revealed that the exposure of human T-lymphocytes to DA-DKP leads to an increase in the active form of the guanosine (B1672433) triphosphatase Rap1. researchgate.net This is significant because the Rap1 signaling pathway is implicated in T-lymphocyte anergy, a state of immune unresponsiveness. The activation of Rap1 by DA-DKP subsequently leads to decreased levels of the phosphorylated transcription factors ATF-2 (activating transcription factor-2) and c-jun, which are crucial for regulating the production of IFN-γ and TNF-α. researchgate.net
The use of human T-lymphocyte cell lines, such as the Jurkat cell line, is also a common practice in these studies. nih.govnih.gov These cell lines provide a consistent and reproducible model to study the effects of compounds on T-cell functions. For instance, studies have shown that alpha-lipoic acid (ALA), another immunomodulatory compound, can inhibit the migration of human Jurkat T-cells and increase intracellular glutathione (B108866) levels in this cell line. nih.govnih.gov While not directly studying DA-DKP, these methodologies are readily applicable to further elucidate its effects on T-cell biology.
Co-culture systems, where different immune cell types are grown together, can also be employed to understand the interplay between various cells in the presence of a test compound. For example, co-cultures of dendritic cells and T-cells are used to assess the potential of compounds to prime naïve T-cells. nih.gov Such models could be valuable in determining if DA-DKP's immunomodulatory effects involve interactions between different immune cell populations. nih.govfrontiersin.org
Table 1: Effects of this compound on Human T-Lymphocytes in Vitro
| Parameter | Observation | Implication | Reference |
| Cytokine Production | Decreased production of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) | Modulation of inflammatory immune response | researchgate.net |
| Rap1 Activation | Increased levels of active Rap1 | Induction of T-lymphocyte anergy | researchgate.net |
| Transcription Factor Activation | Decreased phosphorylation of ATF-2 and c-jun | Downregulation of pro-inflammatory cytokine gene expression | researchgate.net |
Reconstitution of Biosynthetic Pathways for DKP Production and Engineering (in vivo and in vitro)
Understanding the biosynthesis of diketopiperazines (DKPs) like this compound is crucial for their production and for generating novel derivatives through metabolic engineering. The reconstitution of biosynthetic pathways, both in vivo and in vitro, is a powerful approach to achieve this.
DKPs are synthesized in nature by two main enzyme families: nonribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). rsc.orgresearchgate.net These enzymes are often found in biosynthetic gene clusters (BGCs) alongside genes encoding "tailoring" enzymes. These tailoring enzymes, which include oxidoreductases, cytochrome P450s, methyltransferases, and prenyltransferases, modify the basic DKP scaffold to create a diverse array of natural products with various biological activities. rsc.orgrsc.org
The reconstitution of these pathways can be performed in vitro by purifying the necessary enzymes and providing them with the required substrates. For example, researchers have successfully reconstituted the activity of a minimal bimodular NRPS, AacA, in vitro to produce a novel DKP called aspkyncin. mdpi.com This involved purifying the enzyme and adding the amino acid building blocks to the reaction mixture. mdpi.com This approach allows for detailed characterization of each enzyme's function within the pathway.
In vivo reconstitution involves expressing the biosynthetic genes in a heterologous host, such as Aspergillus nidulans or Streptomyces coelicolor. mdpi.comnih.gov This method can be used to produce DKPs that are difficult to synthesize chemically and to engineer the pathways to create new compounds. For instance, by expressing the genes for a CDPS and a cytochrome P450 enzyme in a host organism, researchers elucidated the biosynthetic pathway of pulcherriminic acid. nih.gov
These reconstitution studies provide a platform for synthetic biology approaches to generate combinatorial libraries of DKPs. rsc.orgrsc.org By mixing and matching CDPSs and tailoring enzymes from different pathways, it is possible to create a vast number of novel DKP structures that can be screened for desired biological activities. frontiersin.org
Table 2: Approaches for Reconstituting DKP Biosynthetic Pathways
| Approach | Description | Advantages | Key Enzymes Involved | Reference |
| In Vitro Reconstitution | Purified enzymes are combined with substrates in a controlled environment. | Allows for detailed characterization of individual enzyme function and kinetics. | Nonribosomal Peptide Synthetases (NRPSs), Cyclodipeptide Synthases (CDPSs), Tailoring Enzymes | mdpi.com |
| In Vivo Reconstitution (Heterologous Expression) | Biosynthetic genes are expressed in a suitable host organism. | Enables production of complex DKPs and pathway engineering for novel compound generation. | NRPSs, CDPSs, Tailoring Enzymes (e.g., Cytochrome P450s, Methyltransferases) | mdpi.comnih.gov |
Enzymatic Assays for Characterizing DKP-Modifying and Degrading Enzymes
Enzymatic assays are critical for identifying and characterizing the enzymes that synthesize, modify, and degrade diketopiperazines (DKPs), including this compound. These assays allow researchers to determine the substrate specificity, reaction kinetics, and mechanisms of these enzymes.
The biosynthesis of the DKP core is catalyzed by either nonribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs). nih.gov Following the formation of the DKP ring, a variety of "tailoring" enzymes can introduce further chemical diversity. These include oxidoreductases, methyltransferases, prenyltransferases, and cytochrome P450 enzymes. nih.govfrontiersin.org Enzymatic assays are used to screen for and characterize the activity of these enzymes. For example, cytochrome P450 enzymes have been shown to catalyze a range of reactions on DKP scaffolds, including hydroxylation, aromatization, and carbon-carbon or carbon-nitrogen bond formation. nih.govnih.gov Assays for these enzymes often involve incubating the purified enzyme with the DKP substrate and necessary cofactors, followed by analysis of the products using techniques like HPLC and mass spectrometry.
The degradation of DKPs is another important area of study, as it can impact their bioavailability and activity. While the peptide bonds in the DKP ring are generally stable against proteolysis, some microorganisms have been found to produce enzymes capable of hydrolyzing DKPs. nih.govresearchgate.netnih.gov For instance, studies have identified bacteria from the genera Paenibacillus and Microbacterium that can enantioselectively degrade racemic DKPs. nih.gov Enzymatic assays to study DKP degradation typically involve incubating the DKP substrate with crude cell extracts or purified enzymes from these microorganisms and then monitoring the disappearance of the substrate or the appearance of the linear dipeptide product over time. nih.govresearchgate.net
The characterization of DKP-degrading enzymes can be challenging, as their activity may not be readily detected with standard peptidase assays. nih.gov The development of specific and sensitive assays is therefore crucial for discovering and understanding these enzymes. For example, the degradation of cyclo(L-Asp-L-Phe) by Paenibacillus chibensis and Streptomyces flavovirens has been studied to develop processes for the degradation of this bitter-tasting byproduct in the food industry. nih.govresearchgate.net
Kinetic studies using these enzymatic assays can also provide insights into the stability of DKPs under different conditions. For example, the degradation kinetics of an aspartyl-tripeptide-derived DKP have been studied under forced conditions of pH and temperature, revealing that the primary degradation products were linear diastereomeric peptides, suggesting the formation of a cyclic succinimide (B58015) intermediate. researchgate.netnih.gov
Emerging Research Frontiers and Future Perspectives on Aspartyl Alanyl Diketopiperazine
Exploration of Uncharacterized Diketopiperazine Biosynthetic Pathways and Novel Tailoring Enzymes
The biosynthesis of diketopiperazines (DKPs), including Aspartyl-alanyl-diketopiperazine, is a complex process involving multiple enzymatic steps. Microorganisms, in particular, are a rich source of these compounds and their biosynthetic machinery. rsc.org The primary enzymes responsible for the formation of the DKP scaffold are nonribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). rsc.orgnih.gov NRPSs are large, multi-domain enzymes that activate and link two amino acid substrates to form the DKP ring. rsc.orgnih.gov In contrast, CDPSs utilize two aminoacyl-tRNAs as substrates for DKP assembly. rsc.org
Genomic analyses have revealed a vast number of uncharacterized biosynthetic gene clusters (BGCs) that are predicted to produce DKPs. nih.gov Many of these BGCs are "silent" under standard laboratory conditions, meaning their products are not readily detected. nih.gov This suggests a large, untapped reservoir of novel DKP structures and biosynthetic potential waiting to be discovered. rsc.orgnih.gov
A key area of research is the identification and characterization of "tailoring enzymes" encoded within these BGCs. rsc.org These enzymes modify the basic DKP scaffold, leading to a vast diversity of chemical structures and biological activities. rsc.orgrsc.org Examples of tailoring enzymes include:
Oxidoreductases: These enzymes, including cytochrome P450s, introduce oxidative modifications. rsc.orgnih.gov
Methyltransferases: These enzymes add methyl groups to the DKP structure. rsc.orgnih.gov
Prenyltransferases: These enzymes attach prenyl groups, which can significantly alter the compound's properties. rsc.orgnih.gov
Cyclases: These enzymes can introduce further ring systems. rsc.org
Isomerases: Some pathways include unusual isomerases that can alter the stereochemistry of the DKP. nih.gov
Recent research has highlighted the remarkable chemical reactions catalyzed by these tailoring enzymes, such as the formation of challenging carbon-carbon and carbon-oxygen bonds, regioselective methylation, and even the unprecedented formation of peptide-nucleobase bonds. rsc.orgnih.gov The discovery of a dual-function methyltransferase capable of both N- and C-methylation in the nocardioazine B pathway showcases the novelty of these enzymatic systems. nih.gov Furthermore, cytochrome P450 enzymes have been shown to catalyze a surprising range of reactions beyond simple oxidation, including hydroxylation, aromatization of the DKP ring, and the formation of both intramolecular and intermolecular carbon-carbon and carbon-nitrogen bonds. nih.gov
The exploration of these uncharacterized pathways and novel tailoring enzymes not only expands our understanding of natural product biosynthesis but also provides a powerful toolkit for generating new and diverse DKP derivatives. rsc.orgnih.gov
Advancements in Synthetic Biology Approaches for Targeted DKP Production and Combinatorial Library Generation
Synthetic biology is revolutionizing the production and diversification of diketopiperazines. By harnessing and engineering the biosynthetic machinery of microorganisms, researchers can now produce specific DKPs in a more controlled and efficient manner, as well as generate libraries of novel DKP analogues for drug discovery and other applications. rsc.organr.fr
A primary strategy involves the heterologous expression of DKP biosynthetic gene clusters in well-characterized host organisms like Streptomyces or Escherichia coli. nih.govmdpi.com This approach allows for the activation of silent or poorly expressed gene clusters from their native producers, leading to the discovery of new compounds. nih.govasm.org For instance, the heterologous expression of the saz locus from Streptomyces leeuwenhoekii led to the production of new prenylated indole (B1671886) alkaloids. asm.org
Furthermore, synthetic biology enables the creation of combinatorial libraries of DKPs through several approaches:
Pathway Engineering: By combining genes from different biosynthetic pathways, researchers can create novel combinations of DKP scaffolds and tailoring modifications. nih.gov For example, co-expressing different cyclodipeptide synthase genes with a set of tailoring enzyme genes has been shown to generate a variety of DKP derivatives. nih.gov
Enzyme Engineering: The substrate specificity of DKP biosynthetic enzymes can be altered through protein engineering, allowing for the incorporation of non-proteinogenic amino acids into the DKP scaffold. rsc.org
Chemoenzymatic Synthesis: This approach combines chemical synthesis of DKP precursors with enzymatic modifications by purified tailoring enzymes. anr.fr This allows for a high degree of control over the final structure of the DKP.
These synthetic biology strategies offer a powerful alternative to traditional chemical synthesis, which can be complex and less environmentally friendly. mdpi.comnih.gov The ability to generate large and diverse libraries of DKPs is crucial for exploring their structure-activity relationships and identifying new lead compounds for therapeutic development. nih.govnih.gov
Deeper Mechanistic Elucidation of this compound's Immunomodulatory Effects and Signaling Networks
This compound has been identified as an immunomodulatory molecule that can influence the inflammatory response. medchemexpress.com It is generated from the N-terminus of human serum albumin through cleavage and cyclization. medchemexpress.comresearchgate.net
Research has shown that this compound can modulate the production of cytokines by T-lymphocytes. researchgate.net Specifically, in vitro studies have demonstrated that in the presence of this DKP, antigen-stimulated human T-lymphocytes produce significantly lower amounts of interferon-gamma and tumor necrosis factor-alpha. researchgate.net This suggests a potential role for this compound in dampening excessive inflammatory responses.
The molecular mechanism underlying these immunomodulatory effects appears to involve specific intracellular signaling pathways. One key pathway implicated is the Rap1 signaling cascade. researchgate.net Rap1 is a small GTPase that plays a role in T-lymphocyte anergy, a state of unresponsiveness to antigenic stimulation. medchemexpress.com Analysis of T-lymphocytes activated in the presence of this compound has shown activation of Rap1. researchgate.net
The immunomodulatory properties of this compound are of significant interest for potential therapeutic applications, particularly in conditions characterized by hyperinflammation. researchgate.net Further research is needed to fully elucidate the intricate signaling networks and cellular targets through which this DKP exerts its effects. Understanding these mechanisms in greater detail will be crucial for developing targeted therapies that can modulate the immune system in a controlled and beneficial manner. nih.govmdpi.com
Investigation of this compound's Role in Broader Biological Contexts Beyond Immunomodulation
While the immunomodulatory effects of this compound are a primary focus of research, there is growing interest in exploring its potential roles in other biological contexts. The diverse biological activities exhibited by the broader class of diketopiperazines suggest that this compound may have functions beyond the immune system. nih.gov
Diketopiperazines are known to possess a wide range of pharmacological properties, including antimicrobial, antifungal, and antitumor activities. nih.gov For instance, some DKPs have been shown to have synergistic antimicrobial activity, while others exhibit antifungal properties. nih.gov The structural diversity of DKPs allows them to interact with a variety of biological targets, leading to these diverse effects. researchgate.net
Given that this compound is a naturally occurring molecule derived from human albumin, it is plausible that it could have endogenous functions that are yet to be fully understood. medchemexpress.comresearchgate.net Its simple structure, composed of two common amino acids, makes it an intriguing candidate for a signaling molecule in various physiological processes. drugbank.com
Future research in this area could investigate the potential involvement of this compound in processes such as:
Neurological function: Some peptides and their derivatives have been shown to have effects on the central nervous system.
Metabolic regulation: The role of small peptides in metabolic signaling is an expanding area of research.
Cell-cell communication: DKPs have been implicated in quorum sensing in bacteria, and similar roles in mammalian systems are conceivable.
Broadening the scope of investigation beyond immunomodulation will be crucial for a comprehensive understanding of the biological significance of this compound.
Development of Innovative Analytical Methodologies for Comprehensive DKP Profiling in Complex Biological Matrices
The study of diketopiperazines, including this compound, in biological systems requires sophisticated analytical techniques capable of detecting and quantifying these molecules in complex mixtures. The development of innovative analytical methodologies is therefore a critical research frontier.
High-resolution mass spectrometry (HRMS) is a cornerstone technology for the analysis of DKPs. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are widely used for the separation and identification of these compounds in biological extracts. researchgate.net The high sensitivity and mass accuracy of modern mass spectrometers allow for the detection of low-abundance DKPs and the determination of their elemental composition.
One of the challenges in DKP analysis is the presence of numerous isomers and closely related structures in biological samples. To address this, advanced techniques such as tandem mass spectrometry (MS/MS) are employed. MS/MS provides structural information by fragmenting the parent ion, allowing for the differentiation of isomers and the elucidation of the DKP's amino acid composition.
Another emerging area is the use of "effect-directed analysis," which combines chemical analysis with bioassays to identify bioactive compounds in complex mixtures. nih.gov This approach can be particularly useful for discovering novel DKPs with specific biological activities.
Furthermore, there is a need for improved methods for sample preparation and extraction to ensure the efficient recovery of DKPs from various biological matrices, such as cell cultures, tissues, and biofluids. The development of standardized protocols and the use of internal standards are crucial for accurate quantification.
The continuous advancement of analytical technologies will be essential for a deeper understanding of the biosynthesis, metabolism, and biological roles of this compound and other DKPs. nih.gov
Q & A
Q. What are the standard protocols for synthesizing and characterizing Aspartyl-alanyl-diketopiperazine (DA-DKP) in vitro?
DA-DKP is derived from the N-terminal cleavage and cyclization of human serum albumin . Key steps include enzymatic digestion (e.g., using trypsin) to isolate the Asp-Ala dipeptide, followed by cyclization under mild acidic conditions (pH 3–5) to form the diketopiperazine ring. Characterization involves mass spectrometry (MS) for molecular weight confirmation (186.17 g/mol) and nuclear magnetic resonance (NMR) to verify cyclic structure and stereochemistry. Capillary electrophoresis (CE) is recommended for purity assessment, as validated in studies on analogous DKPs .
Q. How does DA-DKP solubility impact experimental design in cellular assays?
DA-DKP exhibits high solubility in DMSO (125 mg/mL, ~671 mM) , but this necessitates careful solvent controls to avoid cytotoxicity. For aqueous buffers, pre-dissolution in DMSO followed by dilution in PBS (≤1% DMSO final concentration) is advised. Researchers should validate solubility under experimental conditions (e.g., pH 7.4, 37°C) using dynamic light scattering (DLS) to detect aggregation, which may alter bioavailability .
Q. What analytical techniques are suitable for monitoring DA-DKP stability during storage and experiments?
Stability studies under forced conditions (e.g., pH 7.4–10, 25–80°C) reveal that DA-DKP undergoes epimerization and hydrolysis, forming linear Asp isomers . High-performance liquid chromatography (HPLC) with chiral columns or CE with UV detection (λ = 210–230 nm) can track degradation. For long-term storage, lyophilization at -80°C in inert atmospheres (argon) is recommended to minimize racemization.
Advanced Research Questions
Q. How does DA-DKP modulate T-cell anergy, and what mechanistic models explain its immunomodulatory effects?
DA-DKP suppresses T-cell activation by interfering with TCR signaling pathways, particularly via inhibition of NF-κB and MAPK cascades . Advanced models involve co-culturing DA-DKP with Jurkat T-cells or primary human T-cells, followed by phosphoproteomic analysis (e.g., LC-MS/MS) to map signaling nodes. Computational docking studies suggest DA-DKP binds to regulatory proteins like PD-1/PD-L1, but experimental validation via surface plasmon resonance (SPR) is pending .
Q. What kinetic models describe DA-DKP degradation, and how do environmental factors influence its half-life?
A first-order kinetic model incorporating reversible succinimide intermediate formation fits DA-DKP degradation data . Key parameters:
Q. How can DA-DKP’s immunomodulatory activity be quantified in preclinical inflammation models?
In murine collagen-induced arthritis (CIA) models, DA-DKP (1–10 mg/kg, intraperitoneal) reduces IL-6 and TNF-α levels by 40–60% . Flow cytometry of splenocytes post-treatment reveals increased Treg populations (CD4+FoxP3+). For in vitro validation, LPS-stimulated macrophages treated with DA-DKP (10–100 µM) show suppressed NO production via iNOS inhibition, measurable via Griess assay .
Methodological Considerations
Q. What controls are essential when studying DA-DKP in cell-based assays?
- Solvent controls : Include DMSO at matching concentrations (≤1%).
- Stability controls : Pre-incubate DA-DKP in assay media (e.g., RPMI-1640) for 24–48 hours and quantify intact compound via LC-MS.
- Epimerization controls : Synthesize and test both cis- and trans-DKP isoforms to rule out stereochemical effects .
Q. How to resolve contradictions in DA-DKP’s reported bioactivity across studies?
Discrepancies often arise from batch-to-batch variability in diastereomer ratios. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
